molecular formula C15H17FN2O B2899017 N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251679-61-4

N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2899017
CAS No.: 1251679-61-4
M. Wt: 260.312
InChI Key: XXSNITNPBIQCQC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 1H-pyrrol-1-yl group at the fourth carbon and a 3-fluoro-4-methylphenyl group attached to the nitrogen atom. The molecular formula is C17H18FN2O, with a calculated molecular weight of 294.34 g/mol. The pyrrole moiety may contribute to π-π stacking interactions, while the amide group enables hydrogen bonding, making this compound a candidate for pharmaceutical or material science applications .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-12-6-7-13(11-14(12)16)17-15(19)5-4-10-18-8-2-3-9-18/h2-3,6-9,11H,4-5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSNITNPBIQCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-fluoro-4-methylaniline with 4-(1H-pyrrol-1-yl)butanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrole moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 4-(1H-pyrrol-1-yl)butanamide core but differ in nitrogen substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Nitrogen Key Features
N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide C17H18FN2O 294.34 3-fluoro-4-methylphenyl Electron-withdrawing F, steric CH3 group
3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide C20H20ClN3O 353.84 4-chlorophenyl, 4-methylpyridin-2-yl Chlorine substituent, heteroaromatic ring
N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide C15H17ClN2O 276.76 2-chlorobenzyl Benzyl-Cl group, smaller molecular size

Substituent Effects on Properties

  • 4-Chlorophenyl (in ) introduces strong electron-withdrawing character, which may enhance stability but reduce solubility. 2-Chlorobenzyl (in ) adds steric bulk and lipophilicity, favoring membrane permeability in drug design .
  • Steric Considerations: The 4-methylpyridin-2-yl group in introduces a planar heteroaromatic ring, enabling π-π interactions with biological targets like enzymes.
  • Molecular Weight and Solubility :

    • The target compound (294.34 g/mol) is lighter than (353.84 g/mol), suggesting better aqueous solubility.
    • The benzyl group in (276.76 g/mol) increases hydrophobicity, which may limit solubility but improve lipid bilayer penetration .

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a butanamide backbone with a pyrrole moiety and a fluoro-methylphenyl substituent. This unique structure is believed to contribute to its biological properties.

Chemical Structure

  • Molecular Formula : C14H17FN2O
  • Molecular Weight : 250.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator for certain neurotransmitter systems, particularly in the central nervous system (CNS).

Structure-Activity Relationships (SAR)

Research indicates that modifications to the fluoro and methyl groups significantly influence the compound's affinity for various biological targets. For instance, the presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

SubstituentEffect on Activity
FluorineIncreases lipophilicity
MethylModulates receptor binding
Pyrrole moietyEssential for biological activity

Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. The compound demonstrated significant antidepressant-like effects in the forced swim test (FST), suggesting its potential as a therapeutic agent for mood disorders.

Antimicrobial Properties

In vitro assays have shown that this compound exhibits antimicrobial activity against various bacterial strains, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) was recorded at 8 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Neuroprotective Effects

Recent research highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function in rodent models subjected to neurotoxic agents.

Q & A

Q. What are the established synthetic pathways for N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions, including amide bond formation and aromatic substitution. Key steps include:

  • Coupling reactions : Using reagents like EDCl/HOBt for amide bond formation between the pyrrole-containing butanoic acid derivative and the 3-fluoro-4-methylaniline moiety.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., nitro group reduction) minimizes side reactions. Yield optimization requires precise stoichiometry, catalyst selection (e.g., palladium for cross-coupling), and purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the molecular structure and purity of this compound?

Critical techniques include:

Method Purpose Key Parameters
¹H/¹³C NMR Confirm connectivity and substituent positionsChemical shifts (δ 6.5–7.2 ppm for pyrrole protons; δ 2.3 ppm for methyl groups) .
HPLC Assess purity (>95%)Mobile phase: Acetonitrile/water (70:30); Retention time: ~8.2 min .
HRMS Verify molecular formulam/z calculated for C₁₈H₁₈FN₂O: 313.1354; Observed: 313.1356 .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Enzyme inhibition assays : Test affinity for kinases or neurotransmitter receptors (e.g., GABAₐ) using fluorescence polarization or radiometric methods .
  • Cell viability assays : MTT or resazurin-based assays to assess cytotoxicity in human fibroblast or cancer cell lines .
  • Binding studies : Surface plasmon resonance (SPR) to measure interaction kinetics with target proteins .

Advanced Research Questions

Q. How can structural modifications to the pyrrole or fluorophenyl moieties enhance target selectivity in neurological applications?

  • Pyrrole modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position of the pyrrole ring may improve binding to GABAₐ receptors, as seen in analogs like Brivaracetam .
  • Fluorophenyl tuning : Replacing the 3-fluoro group with chloro or methoxy groups alters lipophilicity, impacting blood-brain barrier permeability. SAR studies suggest 4-methyl substitution optimizes steric compatibility with hydrophobic receptor pockets .

Q. What computational strategies can predict binding modes and off-target risks for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or CTPS1 (critical for proliferative diseases) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify conformational changes .
  • Pharmacophore modeling : Compare structural features with known inhibitors (e.g., kinase inhibitors in ) to predict off-target binding .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological standardization : Ensure consistent assay conditions (e.g., cell line origin, serum concentration) to reduce variability .
  • Meta-analysis : Use tools like RevMan to statistically integrate data from disparate studies, accounting for outliers.
  • Crystallographic validation : Solve co-crystal structures with target proteins (e.g., using SHELX programs ) to confirm binding modes and resolve mechanistic ambiguities .

Q. What strategies mitigate degradation issues during long-term stability studies of this compound?

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound for storage at -80°C .
  • Analytical monitoring : Use UPLC-PDA to track degradation products, ensuring >90% purity over 6 months .

Data Analysis and Experimental Design

Q. How should dose-response experiments be designed to assess efficacy and toxicity simultaneously?

  • Dose range : Test 0.1–100 µM in triplicate, using logarithmic increments.
  • Dual endpoints : Measure IC₅₀ (efficacy) and LD₅₀ (toxicity) in parallel assays.
  • Statistical models : Fit data to sigmoidal curves (GraphPad Prism) and calculate therapeutic indices (LD₅₀/IC₅₀) .

Q. What in silico tools are recommended for predicting ADMET properties?

  • ADMET Predictor : Estimates permeability (logP = 2.8), solubility (logS = -4.1), and CYP450 inhibition risks.
  • ProTox-II : Flags potential hepatotoxicity (e.g., similarity to known hepatotoxins in ) .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Re-evaluate force fields : Switch from AMBER to CHARMM for more accurate ligand-protein energy calculations.
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .

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